1-(4-Aminophenyl)cyclopropanecarboxylic acid
Overview
Description
1-(4-Aminophenyl)cyclopropanecarboxylic acid is a compound with the molecular weight of 177.2 . It is a light yellow solid and has the IUPAC name this compound .
Molecular Structure Analysis
The InChI code for this compound is1S/C10H11NO2/c11-8-3-1-7 (2-4-8)10 (5-6-10)9 (12)13/h1-4H,5-6,11H2, (H,12,13)
. This code provides a standard way to encode the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is a light yellow solid . Its molecular weight is 177.2 .Scientific Research Applications
Enzyme Inhibition and Biological Activity
1-(4-Aminophenyl)cyclopropanecarboxylic acid and its derivatives demonstrate significant biological activity, particularly in enzyme inhibition. The cyclopropyl group in these compounds is responsible for the selective inhibition of enzymes, making them valuable in the study of biological processes and potential therapeutic applications (Groth et al., 1993).
Role in Ethylene Biosynthesis
This compound is closely related to ethylene biosynthesis in plants. Ethylene, a critical plant hormone, is derived from precursors like 1-aminocyclopropanecarboxylic acid (ACC), which are structurally similar to this compound. Such compounds are used in affinity purification techniques and the generation of antibodies, highlighting their importance in plant physiology and agricultural applications (Pirrung et al., 1989).
Amino Acid Synthesis
Cyclopropanecarboxylic acids play a crucial role in innovative amino acid synthesis methods. These compounds are used to create new amino acids, exploring the chemistry and potential applications of cyclopropane-containing molecules (Vettiger & Seebach, 1990).
Synthesis and Evaluation of Derivatives
This compound derivatives have been synthesized and evaluated for various potential applications. This includes the exploration of their bioactivity, such as herbicidal and fungicidal properties, highlighting the compound's versatility in different scientific domains (Tian et al., 2009).
Role in Alzheimer's Disease Research
Derivatives of cyclopropanecarboxylic acid, like CHF5074, have been studied for their effects on brain β-amyloid pathology in Alzheimer's disease. These studies underscore the potential therapeutic applications of these compounds in neurodegenerative diseases (Imbimbo et al., 2009).
Natural Product Synthesis and Biological Activities
The synthesis and study of natural compounds containing cyclopropane moieties, such as 1-aminocyclopropane-1-carboxylic acid and its analogs, have revealed a range of biological activities. These include antifungal, antimicrobial, antiviral, and antitumoral properties, making them significant in both synthetic and natural product chemistry (Coleman & Hudson, 2016).
Role in Transport and Accumulation in Plants
The transport and accumulation of 1-aminocyclopropane-1-carboxylic acid (ACC), a precursor of ethylene, in plants have been extensively studied. These studies provide insights into the regulation of ACC synthesis, conjugation, and deamination, highlighting the compound's significance in plant physiology and agronomy (Vanderstraeten & Van Der Straeten, 2017).
Properties
IUPAC Name |
1-(4-aminophenyl)cyclopropane-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4H,5-6,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJWQISICOUZEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC=C(C=C2)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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